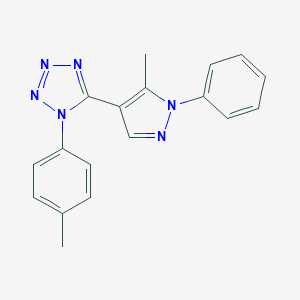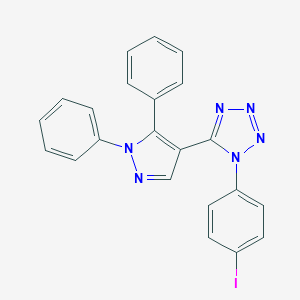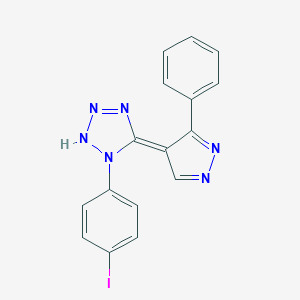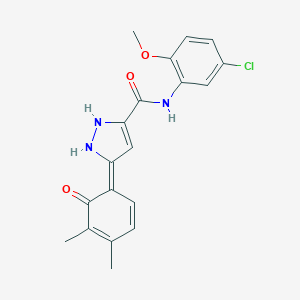
2-Bromo-1,5-ditert-butyl-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,5-ditert-butyl-3-methylbenzene is a chemical compound that is commonly used in scientific research. It is also known as 2-bromo-3-methyl-1,5-di-tert-butylbenzene or 2-bromo-mesitylene. This compound belongs to the class of organic compounds known as bromobenzenes, which are aromatic compounds containing a bromine atom attached to a benzene ring. In
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,5-ditert-butyl-3-methylbenzene is not fully understood. However, it is known to act as an electrophile due to the presence of the bromine atom, which can react with nucleophiles such as amines and alcohols. It is also known to undergo halogen-metal exchange reactions, which can be used to prepare a variety of organometallic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1,5-ditert-butyl-3-methylbenzene. However, it is not used in drug development or medical treatments and therefore does not have any known therapeutic effects or side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Bromo-1,5-ditert-butyl-3-methylbenzene in lab experiments is its high purity and stability, which makes it a reliable reference compound. It is also readily available and can be synthesized in large quantities. However, it has limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
For research include the development of new synthetic methods and the preparation of new organic materials with specific properties.
Métodos De Síntesis
2-Bromo-1,5-ditert-butyl-3-methylbenzene can be synthesized through a reaction between 2-bromo-3-methylphenol and tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction yields 2-Bromo-1,5-ditert-butyl-3-methylbenzene as the main product. This synthesis method is simple and efficient, and the compound can be obtained in high yield.
Aplicaciones Científicas De Investigación
2-Bromo-1,5-ditert-butyl-3-methylbenzene is widely used in scientific research as a reference compound in various fields such as organic chemistry, medicinal chemistry, and materials science. It is used as a starting material for the synthesis of other organic compounds, such as ligands for metal complexes, and as a building block for the preparation of organic materials with specific properties. It is also used as a standard compound in gas chromatography and mass spectrometry.
Propiedades
Nombre del producto |
2-Bromo-1,5-ditert-butyl-3-methylbenzene |
|---|---|
Fórmula molecular |
C15H23Br |
Peso molecular |
283.25 g/mol |
Nombre IUPAC |
2-bromo-1,5-ditert-butyl-3-methylbenzene |
InChI |
InChI=1S/C15H23Br/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,1-7H3 |
Clave InChI |
QGOOWRLRONTWJB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1Br)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)

![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)



![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)



![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)